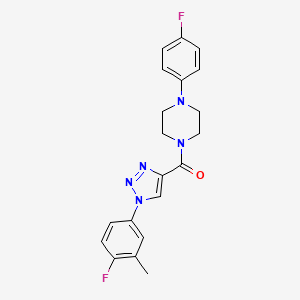

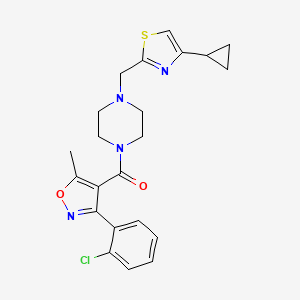

![molecular formula C14H18BrNO2S B2936523 tert-Butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate CAS No. 1002355-68-1](/img/structure/B2936523.png)

tert-Butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-Butyl 3-[(2-bromobenzene)sulfonyl]azetidine-1-carboxylate” is a compound with the CAS Number: 887593-53-5 . It has a molecular weight of 376.27 . The compound is stored in refrigerated conditions .

Molecular Structure Analysis

The InChI code for “tert-Butyl 3-[(2-bromobenzene)sulfonyl]azetidine-1-carboxylate” is 1S/C14H18BrNO4S/c1-14(2,3)20-13(17)16-8-10(9-16)21(18,19)12-7-5-4-6-11(12)15/h4-7,10H,8-9H2,1-3H3 .

Physical And Chemical Properties Analysis

The compound “tert-Butyl 3-[(2-bromobenzene)sulfonyl]azetidine-1-carboxylate” has a molecular weight of 376.27 . It is stored in refrigerated conditions .

科学的研究の応用

Synthesis Techniques

Novel Aziridination of Olefins : tert-Butyl hypoiodite (t-BuOI) has been used in the synthesis of aziridines from olefins and sulfonamides. This method represents a metal-free aziridination process using readily accessible sulfonamides as a nitrogen source (Minakata et al., 2006).

Antimicrobial Agents Synthesis : A method involving tert-butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate has been used to synthesize substituted phenyl azetidines, showing potential as antimicrobial agents. This process includes a series of reactions leading to various azetidine compounds (Doraswamy & Ramana, 2013).

Morpholine Derivatives Synthesis : An electrophile-induced ring closure using bromine in dichloromethane has been developed for transforming 1-tert-butyl-2-(allyloxymethyl)aziridine into morpholine derivatives (D’hooghe et al., 2006).

Chemical Reactions and Modifications

Cycloaddition Reactions : tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine have been shown to react efficiently with nitriles and carbonyl substrates, leading to various imidazoline, oxazolidine, and tetrahydropyrimidine products (Yadav & Sriramurthy, 2005).

α-Alkylation of Borane Complexes : The α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters using tert-butyl ester has been investigated, improving yields and diastereoselectivities of α-alkylated products (Tayama et al., 2018).

Pharmaceutical and Biological Applications

Aza-Payne Rearrangement : This rearrangement of N-activated 2-aziridinemethanols, which can involve tert-butyl compounds, results in the formation of epoxy sulfonamides and functionalized 1,2-amino alcohols (Ibuka, 1998).

Boc-Protected Amines Synthesis : A method involving tert-butyl compounds for the formation of acyl azide intermediates, leading to tert-butyl carbamate, demonstrates compatibility with various substrates including malonate derivatives, aiding in protected amino acids synthesis (Lebel & Leogane, 2005).

Safety and Hazards

特性

IUPAC Name |

tert-butyl 3-(2-bromophenyl)sulfanylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2S/c1-14(2,3)18-13(17)16-8-10(9-16)19-12-7-5-4-6-11(12)15/h4-7,10H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTQQNARWMJJFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)SC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3R)-3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine;hydrochloride](/img/structure/B2936442.png)

![3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2936446.png)

![2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2936448.png)

![2-amino-4-(2-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2936450.png)

![3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2936458.png)

![2-Cyclopentyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2936459.png)

![2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B2936463.png)